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molecular formula C9H9NO4 B169445 2-(3-Methyl-4-nitrophenyl)acetic acid CAS No. 143665-37-6

2-(3-Methyl-4-nitrophenyl)acetic acid

Cat. No. B169445
M. Wt: 195.17 g/mol
InChI Key: NUYOXESWWGUDLP-UHFFFAOYSA-N
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Patent
US07538140B2

Procedure details

Potassium hydroxide (0.168 g) was dissolved in 7 mL of methanol and 1 mL of water, and the 2-(3-methyl-4-nitrophenyl)malonic acid diethyl ester (0.250 g) obtained in Example 1-3a) was dissolved in the solution. The solution was stirred at 100° C. for 2 hours and concentrated. The residue was acidified with 2N hydrochloric acid and extracted with ethyl acetate. The extract was washed with saturated brine, dried over sodium sulfate and concentrated to give the title compound (0.143 g) as a yellow solid.
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
2-(3-methyl-4-nitrophenyl)malonic acid diethyl ester
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6](=[O:23])[CH:7]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[C:15]([CH3:22])[CH:14]=1)C(OCC)=O)C>CO.O>[CH3:22][C:15]1[CH:14]=[C:13]([CH2:7][C:6]([OH:23])=[O:5])[CH:18]=[CH:17][C:16]=1[N+:19]([O-:21])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.168 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
2-(3-methyl-4-nitrophenyl)malonic acid diethyl ester
Quantity
0.25 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.143 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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